molecular formula C8H9NO3 B1433583 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid CAS No. 1780929-73-8

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid

Cat. No.: B1433583
CAS No.: 1780929-73-8
M. Wt: 167.16 g/mol
InChI Key: ZBVXNDOICMOVIP-UHFFFAOYSA-N
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Description

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is a heterocyclic organic compound that features a pyridine ring fused with a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For example, it may inhibit the activity of certain dehydrogenases by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at very high doses, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as dehydrogenases and oxidoreductases. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound may also interact with cofactors, such as NADH and FADH2, which are essential for various metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters and then distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes. For instance, the compound may be localized to the mitochondria, where it can interact with enzymes involved in energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid under controlled conditions. One common method involves the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Oxo-1,6-dihydro-3-pyridinyl)propanoic acid is unique due to the presence of both the oxo group and the propanoic acid moiety, which confer distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

3-(6-oxo-1H-pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(5-9-7)2-4-8(11)12/h1,3,5H,2,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVXNDOICMOVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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